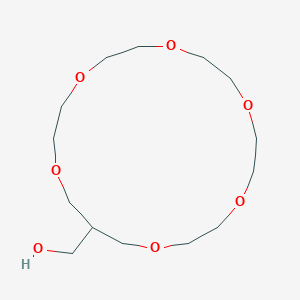![molecular formula C18H40N6O4 B14408128 Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine CAS No. 87016-02-2](/img/structure/B14408128.png)
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine is a complex organic compound that combines the properties of acetic acid and guanidine derivatives This compound is known for its unique chemical structure, which includes a long alkyl chain and guanidine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine typically involves the reaction of dodecylamine with cyanamide, followed by the addition of acetic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. The process can be summarized as follows:
Dodecylamine and Cyanamide Reaction: Dodecylamine reacts with cyanamide to form a guanidine intermediate.
Addition of Acetic Acid: The guanidine intermediate is then treated with acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the guanidine groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s guanidine groups make it useful in studying protein interactions and enzyme functions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine involves its interaction with molecular targets through its guanidine groups. These groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The long alkyl chain allows the compound to integrate into lipid membranes, potentially altering membrane properties and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;2-[12-(aminomethyl)dodecyl]guanidine: Similar structure but with an aminomethyl group instead of a diaminomethylideneamino group.
Acetic acid;2-[12-(methylamino)dodecyl]guanidine: Contains a methylamino group, leading to different chemical properties.
Uniqueness
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine is unique due to its specific combination of functional groups and long alkyl chain. This structure provides distinct chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Numéro CAS |
87016-02-2 |
|---|---|
Formule moléculaire |
C18H40N6O4 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine |
InChI |
InChI=1S/C14H32N6.2C2H4O2/c15-13(16)19-11-9-7-5-3-1-2-4-6-8-10-12-20-14(17)18;2*1-2(3)4/h1-12H2,(H4,15,16,19)(H4,17,18,20);2*1H3,(H,3,4) |
Clé InChI |
KMYJWZPUVARENG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C(CCCCCCN=C(N)N)CCCCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


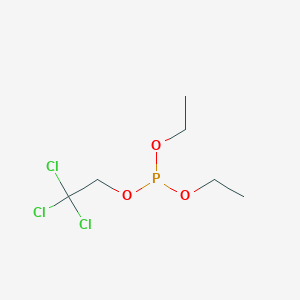
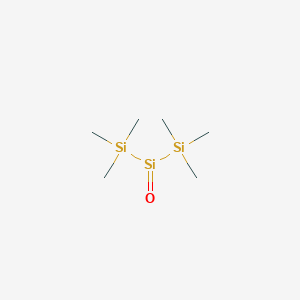
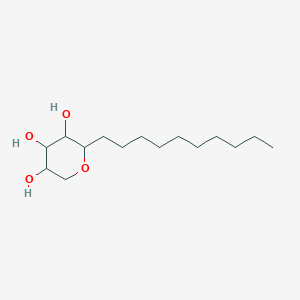
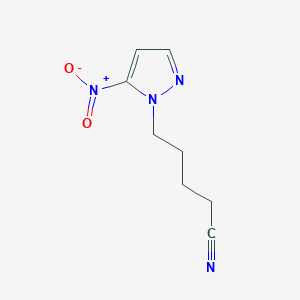

![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)


![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)

![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
carbamoyl}-L-proline](/img/structure/B14408095.png)

